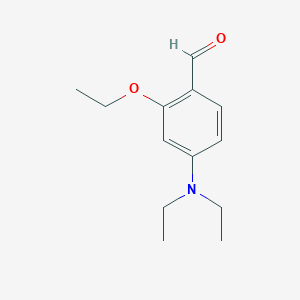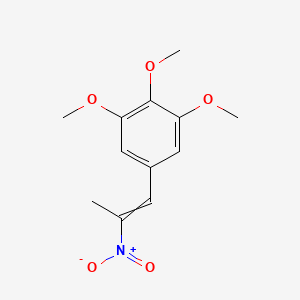
4-(Diethylamino)-2-ethoxybenzaldehyde
Overview
Description
4-(Diethylamino)-2-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Hydrazone Compounds
4-(Diethylamino)-2-ethoxybenzaldehyde is used in the synthesis of hydrazone compounds. For instance, it is involved in creating N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, demonstrating significant crystal structure properties with hydrogen bonds forming chains (Su, Gu, & Lin, 2011).
2. Development of Photoluminescent Materials
This compound plays a crucial role in developing photoluminescent materials. Research shows its involvement in producing platinum(II) complexes with donor–π–acceptor Schiff base ligands, yielding phosphorescent properties useful in organic light-emitting diodes (Zhang et al., 2016).
3. Charge Transfer Studies
In photophysics, this compound is studied for its charge transfer properties. An investigation into its photophysical behavior in various solvents revealed insights into the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes (Jana, Dalapati, & Guchhait, 2013).
4. Synthesis of Colorimetric Chemosensors
This compound is also pivotal in synthesizing colorimetric chemosensors. For example, it has been used to create a sensor that detects In3+ and Zn2+ ions through fluorescence enhancement, indicating its potential in environmental monitoring (Xu et al., 2020).
5. Creation of Schiff Base Complexes with Antimicrobial Properties
Research includes the use of this compound in the creation of Schiff base complexes that exhibit antimicrobial activities. This highlights its potential in developing new pharmaceutical compounds (Dikio, Okoli, & Mtunzi, 2017).
Safety and Hazards
Future Directions
The future directions for “4-(Diethylamino)-2-ethoxybenzaldehyde” and related compounds could involve further exploration of their potential applications. For instance, one study expanded the 4-(diethylamino)benzaldehyde scaffold to explore its impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer .
Mechanism of Action
Target of Action
The compound 4-(Diethylamino)-2-ethoxybenzaldehyde is a potent inhibitor of cytosolic (class 1) aldehyde dehydrogenase (ALDH) . ALDH is an enzyme that plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, a key step in the metabolism of alcohol and other substances.
Mode of Action
It is known to interact with its target, aldh, inhibiting its activity . This interaction likely involves the formation of a covalent bond between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of ALDH by this compound affects several biochemical pathways. Primarily, it disrupts the normal metabolism of aldehydes, leading to an accumulation of these substances in the cell . This can have downstream effects on other pathways, potentially leading to cellular stress and toxicity.
Result of Action
The primary result of the action of this compound is the inhibition of ALDH activity. This can lead to an accumulation of aldehydes in the cell, which can cause cellular stress and potential toxicity . In certain contexts, such as in cancer cells with high ALDH activity, this could potentially have therapeutic effects.
Biochemical Analysis
Biochemical Properties
4-(Diethylamino)-2-ethoxybenzaldehyde plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This compound acts as an inhibitor of this enzyme, thereby affecting the metabolic pathways that involve aldehyde dehydrogenase . Additionally, this compound can interact with proteins such as albumins, which are essential for maintaining osmotic pressure and transporting various substances in the blood .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by activating caspases, which are enzymes that play a crucial role in programmed cell death . Furthermore, this compound can modulate the levels of reactive oxygen species (ROS) within cells, thereby impacting oxidative stress and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with aldehyde dehydrogenase results in the inhibition of this enzyme, which in turn affects the metabolic pathways involving aldehydes . Additionally, this compound can intercalate with DNA, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including liver damage and disruption of metabolic processes . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in the oxidation of aldehydes . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the levels of reactive oxygen species, thereby impacting oxidative stress and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumins, which facilitate its transport in the bloodstream . Additionally, it can be taken up by cells through specific transporters, allowing it to accumulate in certain tissues and exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can localize to specific compartments or organelles within cells, such as the mitochondria and nucleus . Its localization can be influenced by targeting signals or post-translational modifications, which direct it to specific subcellular locations . This localization is crucial for its role in modulating cellular functions and biochemical reactions.
Properties
IUPAC Name |
4-(diethylamino)-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)12-8-7-11(10-15)13(9-12)16-6-3/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSLOHMBERQXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359321 | |
| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61657-61-2 | |
| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)




